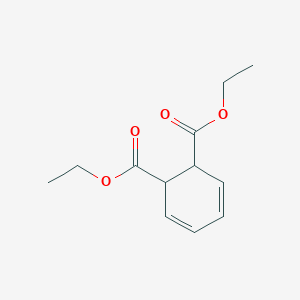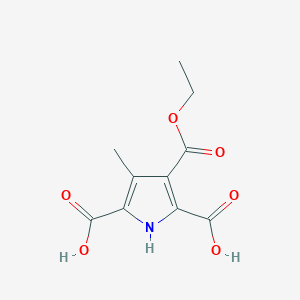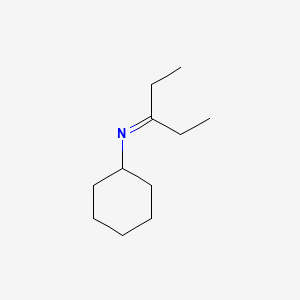![molecular formula C10H12 B14723896 Bicyclo[3.3.2]deca-2,6,9-triene CAS No. 6572-76-5](/img/structure/B14723896.png)
Bicyclo[3.3.2]deca-2,6,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[332]deca-2,6,9-triene is a bridged bicyclic compound characterized by its unique structure, which includes two fused rings and three double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[33One common method is the ring-expansion reaction starting from bicyclo[2.2.2]octene . This process involves specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Bicyclo[3.3.2]deca-2,6,9-triene are not well-documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.2]deca-2,6,9-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
Bicyclo[3.3.2]deca-2,6,9-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Its derivatives may be explored for potential biological activities, including as enzyme inhibitors or receptor ligands.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It may be used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism by which Bicyclo[3.3.2]deca-2,6,9-triene exerts its effects depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with one fewer carbon atom in the bridge.
Bicyclo[4.2.2]decane: This compound has a different arrangement of carbon atoms in the bridge, leading to distinct chemical properties.
Uniqueness
Bicyclo[3.3.2]deca-2,6,9-triene is unique due to its specific arrangement of double bonds and the resulting electronic and steric effects. These properties make it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals.
Properties
CAS No. |
6572-76-5 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
bicyclo[3.3.2]deca-2,6,9-triene |
InChI |
InChI=1S/C10H12/c1-3-9-5-2-6-10(4-1)8-7-9/h1-3,6-10H,4-5H2 |
InChI Key |
XLMVYHGCDFNOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC=CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


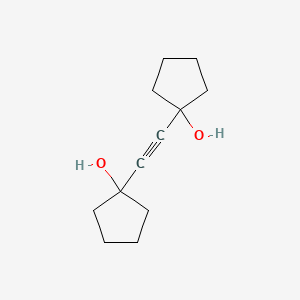
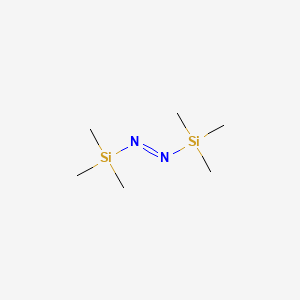
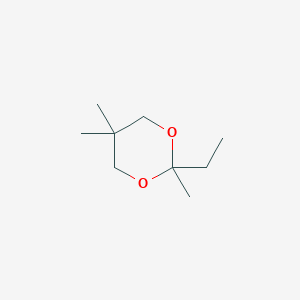
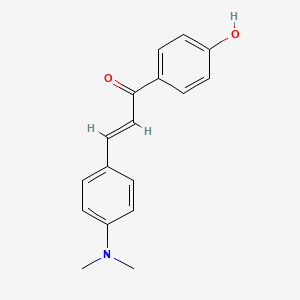
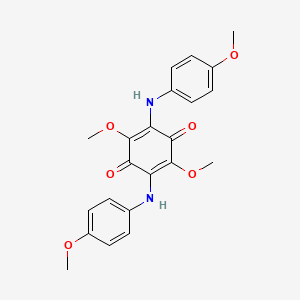
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
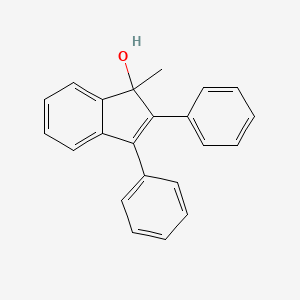
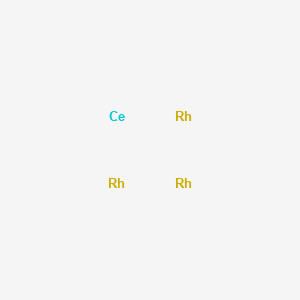

![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
